1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-6-18-16(24-10)19-15(22)11-7-20(8-11)14(21)9-23-13-5-3-2-4-12(13)17/h2-6,11H,7-9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHPGVKKJNTDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Azetidine-3-Carboxylate Formation
Methyl 1-Boc-azetidine-3-carboxylate is synthesized via reaction of azetidine-3-carboxylic acid hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate. This step achieves amine protection, critical for subsequent functionalization. Deprotection using hydrochloric acid yields azetidine-3-carboxylic acid hydrochloride, which is neutralized to the free base.
Alternative Cyclization Strategies
β-Lactam (azetidinone) intermediates are formed via Staudinger cycloaddition between imines and chloroacetyl chloride. For example, Schiff bases derived from substituted anilines react with monochloroacetyl chloride under basic conditions to yield 2-azetidinones. Hydrolysis of the lactam ring under acidic or basic conditions generates azetidine-3-carboxylic acid.
Carboxamide Formation with 5-Methyl-1,3-Thiazol-2-Amine
The carboxylic acid is activated for nucleophilic substitution:
Acid Chloride Preparation
Azetidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, forming the corresponding acid chloride. Excess reagent is removed under reduced pressure.
Coupling Reaction
The acid chloride reacts with 5-methyl-1,3-thiazol-2-amine in tetrahydrofuran (THF) or dichloromethane, catalyzed by triethylamine (TEA). This yields N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity.
Introduction of the 2-(2-Fluorophenoxy)Acetyl Group
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
2-Fluorophenol reacts with chloroacetyl chloride in acetone under reflux, yielding 2-(2-fluorophenoxy)acetyl chloride. Potassium carbonate neutralizes liberated HCl.
Acylation of Azetidine Nitrogen
The secondary amine of N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is acylated with 2-(2-fluorophenoxy)acetyl chloride. Reaction conditions:
- Solvent : Dry dichloromethane
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : 0°C to room temperature
- Time : 12–24 hours
The product is purified via recrystallization (ethanol/water) or flash chromatography.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |
| Melting Point | Capillary method | 182–184°C |
| Molecular Weight | HRMS (ESI+) | 363.12 g/mol (Calculated: 363.11) |
| ¹H NMR (400 MHz, DMSO-d₆) | Bruker Avance III | δ 7.85 (s, 1H, thiazole-H), 7.12–7.08 (m, 2H, fluorophenyl), 4.62 (s, 2H, acetyl) |
| IR (KBr) | FT-IR Spectrometer | 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch) |
Optimization and Challenges
Regioselectivity in Acylation
Competitive acylation at the thiazole nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) accelerate reactions but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Yield Improvements
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for coupling steps.
- Catalytic DMAP : Enhances acylation efficiency (yield increases from 65% to 82%).
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Route A | 4 | 42% | High purity; scalable | Lengthy protection/deprotection |
| Route B | 3 | 38% | Fewer steps; cost-effective | Lower regioselectivity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Fluorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(2-Fluorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The inhibition of these molecular targets can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-
1-[2-(2-Chlorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide, identified by CAS number 1448130-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 350.4 g/mol. Its structure features a thiazole moiety, which is often associated with diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific signaling pathways. For instance, in studies involving azetidine amides, it was noted that these compounds could inhibit STAT3 activity, a critical pathway in cancer cell proliferation and survival .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of azetidine amides exhibit significant potency against various cancer cell lines. For example, a related compound showed an IC50 value of approximately 0.79 μM against STAT3, indicating strong inhibitory activity . The specificity of these compounds for cancer cells over normal cells suggests potential for targeted cancer therapies.
Anticonvulsant Activity
A related series of compounds containing the fluorophenoxy group were screened for anticonvulsant properties. One study highlighted that certain derivatives exhibited considerable anticonvulsant activity in both PTZ and MES models, suggesting that modifications in the structure can enhance efficacy against seizures .
Case Studies
| Study | Compound | Activity | IC50/EC50 |
|---|---|---|---|
| Azetidine Amide Derivative | STAT3 Inhibition | 0.79 μM | |
| Fluorophenoxy Derivative | Anticonvulsant | EC50 3.8–4.6 μM |
Efficacy in Cellular Assays
In cellular assays, the azetidine derivatives demonstrated enhanced cellular uptake and bioactivity compared to their ester counterparts. The prodrug nature of some derivatives allowed for better membrane permeability and subsequent conversion to active forms inside cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
